4-Methyl-2-(methylsulfonyl)aniline: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utilization
4-Methyl-2-(methylsulfonyl)aniline: A Comprehensive Technical Guide on Physicochemical Profiling and Synthetic Utilization
Executive Summary
4-Methyl-2-(methylsulfonyl)aniline (CAS: 4284-63-3), also known as 2-methanesulfonyl-4-methylaniline, is a highly functionalized aromatic building block characterized by the presence of both an electron-donating amino group and an electron-withdrawing methylsulfonyl moiety [1]. This unique push-pull electronic configuration makes it an invaluable intermediate in the synthesis of complex pharmaceutical scaffolds, particularly in the development of kinase inhibitors and advanced agrochemicals. This whitepaper provides an authoritative, in-depth analysis of its physicochemical properties, structural characterization, and field-proven synthetic methodologies.
Molecular Architecture & Physicochemical Profiling
The chemical behavior of 4-Methyl-2-(methylsulfonyl)aniline is dictated by the ortho-relationship between the primary amine and the sterically demanding, strongly electron-withdrawing sulfone group. The sulfone group significantly decreases the basicity of the aniline nitrogen through inductive effects, while the para-methyl group provides mild electron donation, stabilizing the aromatic ring against oxidative degradation.
Quantitative Physicochemical Data
The following table summarizes the core physical and chemical parameters essential for analytical tracking and reaction stoichiometry [1].
| Property | Value | Method / Causality |
| CAS Number | 4284-63-3 | Standardized registry identifier |
| Molecular Formula | C8H11NO2S | Elemental composition |
| Molecular Weight | 185.25 g/mol | Bulk stoichiometric calculations |
| Monoisotopic Mass | 185.05106 Da | High-resolution mass spectrometry (HRMS) targeting |
| SMILES | CC1=CC(=C(C=C1)N)S(=O)(=O)C | Cheminformatics structural representation |
| Predicted XLogP | 1.4 | Indicates moderate lipophilicity, favorable for organic extraction |
| [M+H]+ Adduct (m/z) | 186.05834 | Primary ion for positive-mode LC-MS/MS[1] |
Synthetic Pathways & Mechanistic Insights
Synthesizing 4-Methyl-2-(methylsulfonyl)aniline requires precise control over regioselectivity. The most robust and scalable approach involves the transition-metal-catalyzed cross-coupling of a functionalized aryl halide with a sulfinate salt.
Ullmann-Type Sulfinylation Workflow
To avoid the harsh conditions of traditional electrophilic aromatic sulfonation, modern protocols utilize copper-catalyzed Ullmann-type coupling. We start with 2-bromo-4-methylaniline and sodium methanesulfinate. The causality behind choosing copper over palladium lies in copper's superior tolerance for primary unprotected amines during C-S bond formation, preventing unwanted N-arylation side reactions.
Figure 1: Copper-catalyzed Ullmann-type synthesis of 4-Methyl-2-(methylsulfonyl)aniline.
Step-by-Step Experimental Protocol
Self-Validating System: This protocol incorporates in-process TLC and LC-MS checks to ensure complete conversion before quenching, preventing difficult downstream separations of the starting material from the product.
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Reagent Preparation: In an oven-dried Schlenk flask under argon, combine 2-bromo-4-methylaniline (1.0 equiv), sodium methanesulfinate (1.5 equiv), CuI (0.1 equiv), L-proline (0.2 equiv), and NaOH (0.2 equiv). Rationale: L-proline acts as a bidentate ligand, stabilizing the Cu(I) intermediate and accelerating the oxidative addition of the aryl bromide.
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Solvent Addition: Add anhydrous DMSO (0.5 M relative to the aryl bromide). Degas the mixture via three freeze-pump-thaw cycles.
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Thermal Activation: Heat the reaction mixture to 110 °C. Monitor via LC-MS. The target mass is an [M+H]+ of 186.05 [1].
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Quenching & Extraction: Upon complete consumption of the starting material (typically 12-16 hours), cool to room temperature. Dilute with ethyl acetate and wash sequentially with 5% aqueous ammonia (to strip copper salts) and brine.
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Purification: Dry the organic layer over anhydrous Na2SO4, concentrate in vacuo, and purify via flash column chromatography (Hexanes/EtOAc gradient) to yield the pure product.
Reactivity & Downstream Applications
The bifunctional nature of 4-Methyl-2-(methylsulfonyl)aniline allows it to serve as a versatile linchpin in medicinal chemistry. The primary amine can participate in Buchwald-Hartwig aminations, reductive aminations, and diazotizations.
Figure 2: Divergent downstream reactivity pathways for 4-Methyl-2-(methylsulfonyl)aniline.
Safety, Handling, & Environmental Impact
When handling 4-Methyl-2-(methylsulfonyl)aniline, strict adherence to laboratory safety protocols is mandatory. Regulatory and safety data classify this compound with specific hazard codes [3].
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Acute Toxicity: Classified under Acute Tox. (oral, dermal, inhalation) with hazard codes H302, H312, and H332 [3].
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Irritation: Causes skin irritation (H315) and serious eye irritation (Category 2A, H319) [3].
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Target Organ Toxicity: May cause drowsiness or dizziness (STOT SE 3, H336) [3].
Handling Protocol: All manipulations must be performed in a certified chemical fume hood. Nitrile gloves, safety goggles, and a lab coat are required. In case of exposure, immediate flushing with copious amounts of water is necessary.
